molecular formula C13H8Cl2N2O2S B4278896 methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate

methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate

Cat. No. B4278896
M. Wt: 327.2 g/mol
InChI Key: BYLSIRJNLAQYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate, also known as cartap, is a synthetic insecticide that has been widely used in agriculture to control pests. It belongs to the chemical class of thiocarbamates and is known for its broad-spectrum activity against a variety of insect pests. Cartap has been found to be effective against both chewing and sucking insects, making it a popular choice among farmers.

Mechanism of Action

Cartap acts as a neurotoxin and targets the nervous system of insects. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventual paralysis of the insect. Cartap has a rapid onset of action and can kill insects within hours of exposure.
Biochemical and Physiological Effects:
Cartap has been found to affect the biochemical and physiological processes of insects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, glutathione S-transferase, and carboxylesterase. Cartap has also been found to affect the metabolism of lipids and carbohydrates in insects. In addition, it has been shown to cause changes in the levels of neurotransmitters in the brain of insects.

Advantages and Limitations for Lab Experiments

Cartap has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a low toxicity to mammals and is relatively safe for use in the laboratory. However, methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has some limitations for use in laboratory experiments. It has a short half-life and can degrade quickly in the environment, making it difficult to study its long-term effects. In addition, methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has been found to be less effective against certain insects, such as aphids and whiteflies.

Future Directions

There are several future directions for research on methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate. One area of research could focus on the development of more effective formulations of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate that can be used to control a wider range of insects. Another area of research could focus on the environmental fate of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate and its potential impact on non-target organisms. Additionally, research could be conducted on the potential use of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate in integrated pest management strategies, which combine various methods of pest control to reduce the use of chemical pesticides. Finally, research could be conducted on the potential use of methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate as a tool for studying the nervous system of insects.

Scientific Research Applications

Cartap has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in the control of rice stem borers, diamondback moths, and other pests in various crops such as vegetables, fruits, and cereals. Cartap has also been used in the control of pests in non-crop areas such as golf courses and public parks. Scientific research has shown that methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate has a low toxicity to mammals and is relatively safe for use in the environment.

properties

IUPAC Name

methyl N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c1-19-13(18)17-12-9(5-16)10(6-20-12)8-3-2-7(14)4-11(8)15/h2-4,6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLSIRJNLAQYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C(=CS1)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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